N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide is a benzamide derivative featuring a 2,5-dimethoxybenzoyl core substituted with a 4,6-dimethylbenzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl moiety. This compound’s structural complexity arises from the integration of heterocyclic systems (pyrazole and benzothiazole) and methoxy substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethoxy-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-12-16(2)21-20(13-15)31-23(25-21)27(11-10-26-9-5-8-24-26)22(28)18-14-17(29-3)6-7-19(18)30-4/h5-9,12-14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULSPBZFIAOEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Compound Overview
The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The benzo[d]thiazole group is also significant in medicinal chemistry due to its role in various pharmacological effects.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrazole ring : This is often achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Coupling with benzothiazole derivatives : This step usually requires the use of coupling agents or catalysts to facilitate the formation of the amide bond.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways.
- Receptor Modulation : The pyrazole structure allows for interaction with various receptors, including androgen receptors, potentially leading to selective receptor degradation and antagonism .
3.2 Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
4.1 Case Studies
Several studies have explored the biological activity of related compounds:
4.2 In Vitro and In Vivo Studies
In vitro studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells. In vivo studies further validated these findings by showing reduced tumor growth in animal models treated with pyrazole-based compounds.
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic applications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural homology with other benzamide-based derivatives, particularly those incorporating benzothiazole systems. A key analog is 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (referred to as Compound A hereafter) . Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations:
Compound A’s 3-ethyl group may enhance metabolic stability by blocking oxidation sites, whereas the target compound’s pyrazolylethyl chain offers hydrogen-bonding capacity via the pyrazole nitrogen.
In contrast, Compound A’s dioxopyrrolidinyl group introduces a polar, cyclic amide that may improve aqueous solubility but reduce membrane permeability.
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~545 g/mol estimated) compared to Compound A (~417 g/mol) may impact bioavailability, adhering less favorably to Lipinski’s rule of five.
Physicochemical and Pharmacokinetic Implications
Table 2: Inferred Property Comparison
Discussion:
- The target compound’s dimethylbenzo[d]thiazole and methoxy groups likely enhance lipid bilayer penetration but may reduce aqueous solubility.
- Compound A’s dioxopyrrolidinyl group improves solubility but could increase renal clearance rates. Fluorine atoms may enhance target binding via electrostatic interactions but pose risks of off-target toxicity.
Q & A
Q. What are the recommended synthetic routes for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:
Amide bond formation : Reacting 4,6-dimethylbenzo[d]thiazol-2-amine with 2,5-dimethoxybenzoyl chloride in pyridine to form the primary amide intermediate .
Alkylation : Introducing the pyrazole-ethyl moiety via nucleophilic substitution using 2-(1H-pyrazol-1-yl)ethyl bromide in the presence of a base (e.g., NaH) in dry THF .
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Pyridine, RT, 12 h | 65–70% | |
| Alkylation | NaH, THF, 0°C → RT | 50–55% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns (e.g., N–H⋯N interactions) stabilize molecular packing .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; pyrazole protons typically resonate at δ 7.5–8.5 ppm .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 466.5 g/mol) .
Q. What solvent systems are optimal for solubility studies?
- Methodological Answer : Use the shake-flask method with HPLC quantification:
Prepare saturated solutions in DMSO (for stock) and dilute into aqueous buffers (pH 2–12) or organic solvents (e.g., acetonitrile, methanol).
Centrifuge at 10,000 rpm for 15 min and analyze supernatant .
Note: Dimethoxy groups enhance solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's biological activity against kinase targets?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) in a ADP-Glo™ kinase assay. Pre-incubate the compound (0.1–100 µM) with kinase and ATP, then measure luminescence to calculate IC₅₀ values .
- Biophysical validation :
- Surface Plasmon Resonance (SPR) : Immobilize kinase on a CM5 chip and monitor binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations, pH) across studies. For example, IC₅₀ values may vary if ATP levels differ (competitive inhibition) .
- Structural analogs : Test derivatives with modifications to the pyrazole or benzamide moieties to isolate pharmacophore contributions .
- Computational docking : Use AutoDock Vina to model binding poses and identify steric/electronic clashes in conflicting studies .
Q. How to evaluate environmental persistence and ecotoxicity of this compound?
Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS.
Biotic transformation : Incubate with soil microbiota (OECD 307) and analyze metabolites.
Q. Ecotoxicity :
-
Daphnia magna acute toxicity : 48-h LC₅₀ tests.
-
Algal growth inhibition : 72-h Chlorella vulgaris assay.
- Experimental Design Table :
| Parameter | Conditions | Endpoint | Reference |
|---|---|---|---|
| Photolysis | UV, pH 7.4 | t₁/₂ = 3–5 h | |
| Microbial degradation | OECD 307 | 28 days |
Q. What computational methods predict this compound's pharmacokinetic properties?
- Methodological Answer :
- QSAR models : Use ADMET Predictor™ to estimate logP (≈3.2), Caco-2 permeability (>5 × 10⁻⁶ cm/s), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (GROMACS, 100 ns trajectory) using a POPC lipid bilayer .
- Dose prediction : Apply physiologically based pharmacokinetic (PBPK) modeling in GastroPlus® .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
